molecular formula C12H10F2N2O2 B8409656 1-[4-(Difluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid

1-[4-(Difluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8409656
M. Wt: 252.22 g/mol
InChI Key: WNUIRGGDMSQKNM-UHFFFAOYSA-N
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Patent
US09150555B2

Procedure details

2N Aqueous solution of sodium hydroxide (32 ml) was added to a solution of 1-[4-(difluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.8 g) in ethanol (32 ml) at room temperature and stirred at the same temperature for 12 hours. After completion of the reaction, 1N hydrochloric acid aqueous solution was added and the precipitated solid was filtered to give the titled compound (1.46 g) as a white solid.
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
1-[4-(difluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([O:5][C:6]([C:8]1[CH:9]=[N:10][N:11]([C:14]2[CH:19]=[CH:18][C:17]([CH:20]([F:22])[F:21])=[CH:16][CH:15]=2)[C:12]=1[CH3:13])=[O:7])C.Cl>C(O)C>[F:22][CH:20]([F:21])[C:17]1[CH:16]=[CH:15][C:14]([N:11]2[C:12]([CH3:13])=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=[N:10]2)=[CH:19][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
1-[4-(difluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
Quantity
1.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1C)C1=CC=C(C=C1)C(F)F
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)N1N=CC(=C1C)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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